Diethylphosphoramidic dichloride

Description

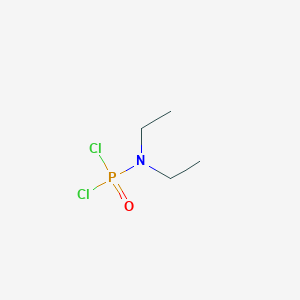

Structure

3D Structure

Properties

IUPAC Name |

N-dichlorophosphoryl-N-ethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10Cl2NOP/c1-3-7(4-2)9(5,6)8/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXKRFCBTXGJQPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)P(=O)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10Cl2NOP | |

| Record name | N,N-DIETHYL PHOSPHORAMIDIC DICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/30041 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2074792 | |

| Record name | N,N-Diethyl phosphoramidic dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

This is a chemical weapon, chemical weapon precursor, or chemical weapon impurity which is similar to ethyl phosphorodichloridate. See the chemical datasheet for ethyl phosphorodichloridate for more information. | |

| Record name | N,N-DIETHYL PHOSPHORAMIDIC DICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/30041 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

1498-54-0 | |

| Record name | N,N-DIETHYL PHOSPHORAMIDIC DICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/30041 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diethylphosphoramidic dichloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001498540 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethylphosphoramidic dichloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98709 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-Diethyl phosphoramidic dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIETHYLPHOSPHORAMIDIC DICHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W8TQ5A5K3U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for N,n Diethylphosphoramidic Dichloride

Primary Synthesis via Phosphorus Oxychloride and Diethylamine (B46881)

Detailed Reaction Mechanism and Stoichiometric Considerations

The reaction proceeds through a nucleophilic substitution mechanism. The nitrogen atom of diethylamine, possessing a lone pair of electrons, acts as a nucleophile, attacking the electrophilic phosphorus atom of phosphorus oxychloride. The reaction typically occurs in a stepwise manner.

The first molecule of diethylamine attacks the phosphorus center, leading to the displacement of a chloride ion and the formation of an intermediate, N,N-diethylphosphoramidic chloride. A second molecule of diethylamine then reacts with the generated hydrogen chloride (HCl) to form diethylamine hydrochloride, a salt byproduct. Subsequently, a second equivalent of diethylamine attacks the phosphorus center of the intermediate, displacing another chloride ion to yield the final product, N,N-diethylphosphoramidic dichloride. This second step also produces another molecule of HCl, which is neutralized by another equivalent of diethylamine.

Reaction Scheme:

POCl₃ + 2 (CH₃CH₂)₂NH → (CH₃CH₂)₂NP(O)Cl₂ + (CH₃CH₂)₂NH₂⁺Cl⁻

An alternative approach involves using a non-nucleophilic tertiary amine, such as triethylamine (B128534) or N,N-diethylaniline, as an acid scavenger. oregonstate.edu In this case, only one equivalent of diethylamine is needed as the nucleophile.

Optimized Reaction Conditions and Parameters

To maximize the yield and purity of N,N-diethylphosphoramidic dichloride, careful control of reaction parameters is essential.

Phosphorus oxychloride and the product, N,N-diethylphosphoramidic dichloride, are both highly susceptible to hydrolysis. noaa.govnoaa.govnih.govnih.gov Contact with water leads to the formation of phosphoric acid and hydrochloric acid from the former, and N,N-diethylphosphoramidic acid and HCl from the latter, significantly reducing the yield and complicating purification. noaa.govnih.govnih.gov Therefore, the reaction must be carried out under strictly anhydrous conditions. This is achieved by using anhydrous solvents and ensuring all glassware is thoroughly dried before use.

Commonly used anhydrous solvents include diethyl ether, tetrahydrofuran (B95107) (THF), and chlorinated hydrocarbons like dichloromethane. The reaction is also typically conducted under an inert atmosphere, such as dry nitrogen or argon, to prevent atmospheric moisture from entering the reaction vessel.

Temperature management is critical for controlling the reaction rate and minimizing the formation of byproducts. The initial addition of diethylamine to phosphorus oxychloride is highly exothermic. Therefore, the reaction is typically initiated at a low temperature, often between 0°C and 10°C, to control the reaction rate and prevent side reactions. prepchem.com After the initial addition, the reaction mixture may be allowed to warm to room temperature or gently heated to ensure the reaction goes to completion. prepchem.com For instance, a similar synthesis involving dimethylamine (B145610) specifies maintaining a temperature of 0-10°C during addition, followed by heating at reflux. prepchem.com

Optimized Reaction Parameters

| Parameter | Condition | Rationale |

|---|---|---|

| Reactants | Phosphorus oxychloride, Diethylamine | Primary reagents for the synthesis. |

| Stoichiometry | ~1 : 2 (POCl₃ : Diethylamine) | One equivalent of diethylamine acts as a nucleophile, the other as an acid scavenger. |

| Solvent | Anhydrous (e.g., diethyl ether, THF) | Prevents hydrolysis of reactants and products. noaa.govnih.gov |

| Atmosphere | Inert (e.g., Nitrogen, Argon) | Excludes atmospheric moisture. |

| Initial Temperature | 0 - 10 °C | Controls the exothermic reaction and improves selectivity. prepchem.com |

| Reaction Time | Varies (typically several hours) | To ensure complete reaction. |

Purification Techniques and Management of Byproducts

The primary byproduct of this synthesis is diethylamine hydrochloride, which precipitates from the reaction mixture as a white solid. sciencemadness.org The desired product, N,N-diethylphosphoramidic dichloride, is typically a liquid.

The most straightforward method for removing the solid diethylamine hydrochloride byproduct is through filtration. google.com Once the reaction is complete, the mixture is filtered to separate the liquid phase containing the product from the solid salt. The filter cake, consisting of the hydrochloride salt, can be washed with a small amount of the anhydrous solvent to recover any entrained product. The collected filtrate, which is a solution of N,N-diethylphosphoramidic dichloride in the reaction solvent, can then be further purified. This is often achieved by removing the solvent under reduced pressure (rotary evaporation), followed by vacuum distillation of the crude product to obtain the pure N,N-diethylphosphoramidic dichloride. prepchem.com

An alternative method for managing the HCl byproduct involves using a polymer resin as a scavenger, which can simplify the workup process. researchgate.net

Summary of Purification Steps

| Step | Procedure | Purpose |

|---|---|---|

| 1. Filtration | The reaction mixture is passed through a filter. | To separate the solid diethylamine hydrochloride byproduct from the liquid product solution. google.com |

| 2. Solvent Removal | The solvent is evaporated from the filtrate, typically using a rotary evaporator. | To isolate the crude N,N-diethylphosphoramidic dichloride. |

Distillation and Other Isolation Procedures

The purification of N,N-diethylphosphoramidic dichloride, a moisture-sensitive compound, is most commonly achieved through vacuum distillation. This technique is crucial for separating the product from reaction byproducts and unreacted starting materials. While specific distillation parameters for the diethyl derivative are not extensively detailed in publicly available literature, analogous procedures for the dimethyl derivative provide a valuable reference. For instance, N,N-dimethylphosphoramidic dichloride is distilled at a reduced pressure of 11 mmHg at a temperature of 77-79 °C. sigmaaldrich.com It is anticipated that N,N-diethylphosphoramidic dichloride would have a higher boiling point under similar vacuum conditions due to its greater molecular weight.

In addition to distillation, other workup procedures may be employed depending on the synthetic route. For syntheses involving the reaction of diethylamine with a chlorinating agent, the formation of diethylamine hydrochloride as a byproduct is common. This salt is typically removed by filtration from the reaction mixture, which is often carried out in an inert solvent like hexane. The subsequent removal of the solvent via rotary evaporation precedes the final vacuum distillation of the crude product. In some methodologies, particularly those aiming for high purity, recrystallization from a suitable solvent system could be explored, although this is less common for this class of liquid compounds. An efficient and operationally simple method for the synthesis of N,N-dialkyl phosphoramidic dichlorides involves the use of a basic anion exchange polymer resin which acts as a scavenger for the hydrogen chloride byproduct, simplifying the purification process to a direct vacuum distillation of the product. researchgate.net

Alternative Synthetic Routes and Their Academic Utility

Beyond the standard reaction of diethylamine with phosphoryl chloride, alternative synthetic pathways offer academic utility and present different challenges and advantages.

Chlorination of Diethylphosphoramidic Acid

The chlorination of diethylphosphoramidic acid represents a potential, though less commonly cited, synthetic route to N,N-diethylphosphoramidic dichloride. This transformation would typically involve a chlorinating agent capable of converting a P-OH group to a P-Cl bond. Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride could theoretically be employed for this purpose. The reaction would proceed via the conversion of the phosphoramidic acid to a more reactive intermediate, which is then susceptible to nucleophilic attack by chloride ions.

Preparation Utilizing Phosphorus Pentachloride

The use of phosphorus pentachloride (PCl₅) as a chlorinating agent is a well-established method in phosphorus chemistry for converting P-OH and P=O moieties to P-Cl bonds. wikipedia.org In the context of synthesizing N,N-diethylphosphoramidic dichloride, PCl₅ could potentially be used to chlorinate a suitable precursor. For instance, the reaction of diethylamine with phosphorus pentachloride could be explored. However, the high reactivity of PCl₅ can lead to the formation of byproducts. Studies on the reaction of tertiary amines with phosphorus pentachloride have shown the potential for reduction products rather than simple substitution, with the formation of phosphorus trichloride (B1173362) and other complex species. researchgate.net

The academic interest in this route lies in understanding the reactivity of a powerful chlorinating agent with N-substituted phosphorus compounds. However, controlling the reaction to selectively produce the desired phosphoramidic dichloride without significant byproduct formation presents a considerable challenge. The side products can complicate the purification process, potentially making this route less practical for clean synthesis. stackexchange.com

Comparative Analysis of Synthetic Pathways in Laboratory and Scalable Settings

The choice of a synthetic pathway for N,N-diethylphosphoramidic dichloride depends on various factors, including the desired scale of production, required purity, and economic constraints.

Assessment of Reaction Efficiency and Overall Yields

The most common and likely most efficient method for the synthesis of N,N-diethylphosphoramidic dichloride is the reaction of diethylamine or its hydrochloride salt with phosphoryl chloride. This method is a direct, one-step process that generally proceeds with good to excellent yields, particularly when reaction conditions are carefully controlled. sigmaaldrich.comresearchgate.net The use of an excess of phosphoryl chloride can help to drive the reaction to completion.

The pathway involving phosphorus pentachloride is anticipated to have variable and potentially lower yields due to the likelihood of side reactions. The aggressive nature of PCl₅ can lead to a mixture of products, reducing the selectivity for the desired N,N-diethylphosphoramidic dichloride and complicating its isolation, thereby lowering the practical yield.

Table 1: Comparison of Synthetic Pathways for N,N-Diethylphosphoramidic Dichloride

| Synthetic Pathway | Starting Materials | Key Reagents | Number of Steps | Anticipated Yield |

| Amination of Phosphoryl Chloride | Diethylamine or Diethylamine Hydrochloride | Phosphoryl Chloride | 1 | Good to Excellent |

| Chlorination of Phosphoramidic Acid | Diethylphosphoramidic Acid | Thionyl Chloride or Oxalyl Chloride | 2 | Moderate |

| Phosphorus Pentachloride Route | Diethylamine | Phosphorus Pentachloride | 1 | Variable to Low |

Practical Scalability and Economic Considerations

For laboratory-scale synthesis, all the discussed methods are feasible. However, for industrial or large-scale production, the amination of phosphoryl chloride is the most practical and economically viable route. The starting materials, diethylamine and phosphoryl chloride, are readily available and relatively inexpensive bulk chemicals. The reaction is typically straightforward to perform in standard chemical reactors, and the purification by vacuum distillation is a well-established industrial process. The use of a solid-supported base to scavenge HCl could further streamline the process on a larger scale by simplifying the workup. researchgate.net

The use of phosphorus pentachloride presents significant challenges for scalability. PCl₅ is a highly reactive and moisture-sensitive solid, which can be difficult to handle on a large scale. The potential for exothermic reactions and the formation of corrosive and toxic byproducts necessitate specialized equipment and stringent safety protocols, increasing the operational costs. The likely lower yield and more complex purification would further detract from its economic feasibility for bulk production.

Table 2: Scalability and Economic Factors of Synthetic Pathways

| Synthetic Pathway | Scalability | Economic Viability | Key Considerations |

| Amination of Phosphoryl Chloride | High | High | Readily available starting materials, straightforward process. |

| Chlorination of Phosphoramidic Acid | Moderate | Low | Two-step process, higher cost of reagents and processing. |

| Phosphorus Pentachloride Route | Low | Low | Handling of PCl₅, potential for side reactions, complex purification. |

Chemical Reactivity and Mechanistic Investigations of N,n Diethylphosphoramidic Dichloride

Electrophilic Characteristics of the Phosphorus Center

The phosphorus atom in N,N-diethylphosphoramidic dichloride is the molecule's reactive center. It is bonded to two chlorine atoms, an oxygen atom, and a nitrogen atom of the diethylamino group. The high electronegativity of the chlorine and oxygen atoms withdraws electron density from the phosphorus atom, rendering it highly electrophilic and thus susceptible to nucleophilic attack. This inherent electrophilicity is the foundation of its utility in various chemical transformations.

Nucleophilic Substitution Reactions at the Phosphorus Atom

The electron-deficient phosphorus center readily undergoes nucleophilic substitution reactions, where the chlorine atoms act as leaving groups. This reactivity allows for the introduction of a variety of functional groups, leading to the synthesis of diverse organophosphorus compounds.

Reactions with Alcohols and Amines Leading to Phosphoramidates and Phosphonate Esters

N,N-Diethylphosphoramidic dichloride reacts with alcohols and amines to form the corresponding phosphoramidate (B1195095) esters and phosphoramidothioates. These reactions typically proceed in the presence of a base to neutralize the hydrogen chloride byproduct. researchgate.netsigmaaldrich.com The general mechanism involves the nucleophilic attack of the alcohol or amine on the electrophilic phosphorus center, followed by the elimination of a chloride ion.

The synthesis of phosphoramidates can also be achieved through various other methods, including copper-catalyzed oxidative coupling of amines and H-phosphonates, the Staudinger reaction, and the Todd-Atherton reaction. rsc.orgorgsyn.org

| Reactant | Product Type | General Reaction |

| Alcohols (R-OH) | Phosphoramidate Esters | (CH₃CH₂)₂NP(O)Cl₂ + 2 R-OH → (CH₃CH₂)₂NP(O)(OR)₂ + 2 HCl |

| Amines (R₂NH) | Phosphoric Triamides | (CH₃CH₂)₂NP(O)Cl₂ + 2 R₂NH → (CH₃CH₂)₂NP(O)(NR₂)₂ + 2 R₂NH₂Cl |

Table 1: Reactions of N,N-Diethylphosphoramidic Dichloride with Alcohols and Amines

Reactivity with Organometallic Reagents, including Grignard Species

The reaction of N,N-diethylphosphoramidic dichloride with organometallic reagents, such as Grignard reagents (RMgX), provides a route to the formation of phosphonates, where a new carbon-phosphorus bond is established. The reaction proceeds via nucleophilic attack of the carbanion from the Grignard reagent on the phosphorus atom. However, the high reactivity of Grignard reagents necessitates careful control of reaction conditions to avoid side reactions. adichemistry.com

| Grignard Reagent | Product Type |

| Alkyl/Aryl Magnesium Halide (RMgX) | N,N-Diethylphosphonamidic chloride |

Table 2: Reactivity with Grignard Reagents

Participation in Cross-Coupling Methodologies with Boronate Esters

N,N-Diethylphosphoramidic dichloride can potentially participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, with boronate esters. nih.gov This methodology is a powerful tool for the formation of carbon-phosphorus bonds. The reaction typically involves the use of a palladium catalyst and a base to facilitate the transmetalation and reductive elimination steps of the catalytic cycle. sigmaaldrich.comillinois.edu The stability and reactivity of the boronate esters, often used as their MIDA (N-methyliminodiacetic acid) or DABO (diethanolamine) adducts, are crucial for the success of these couplings. nih.govresearchgate.net

| Coupling Partner | Catalyst | Product Type |

| Aryl/Vinyl Boronate Ester | Palladium Complex | N,N-Diethyl-P-aryl/vinylphosphonamidic chloride |

Table 3: Cross-Coupling with Boronate Esters

Hydrolytic Stability and Pathways in Aqueous Environments

N,N-Diethylphosphoramidic dichloride is sensitive to moisture and undergoes hydrolysis in aqueous environments. nih.govnih.gov The reaction with water leads to the formation of N,N-diethylphosphoramidic acid and hydrochloric acid, the latter of which can further catalyze the hydrolysis. nih.govwikipedia.org The rate of hydrolysis is influenced by factors such as pH and temperature. In acidic conditions, the hydrolysis is generally faster. jku.at This reactivity highlights the need for anhydrous conditions when handling this compound. nih.gov

Potential for Oxidation and Reduction Reactions under Controlled Conditions

While the primary reactivity of N,N-diethylphosphoramidic dichloride centers around nucleophilic substitution at the phosphorus(V) center, its potential for oxidation and reduction reactions under specific, controlled conditions could be explored. The phosphorus atom is in its highest oxidation state (+5), making oxidation unlikely. However, reduction to lower oxidation states of phosphorus might be achievable with potent reducing agents. Conversely, the organic diethylamino moiety could be susceptible to oxidation under harsh conditions, though this is not a typical reaction pathway for this class of compounds. Further research is required to fully elucidate the redox chemistry of N,N-diethylphosphoramidic dichloride.

Elucidation of Reaction Mechanisms Through Kinetic and Spectroscopic Studies

The elucidation of reaction mechanisms for compounds like N,N-Diethylphosphoramidic dichloride is a cornerstone of physical organic chemistry. Through a combination of kinetic and spectroscopic investigations, chemists can unravel the intricate details of reaction pathways, including the nature of transition states and the presence of reactive intermediates. While specific, in-depth kinetic and spectroscopic studies exclusively focused on N,N-Diethylphosphoramidic dichloride are not extensively documented in publicly available literature, a comprehensive understanding can be constructed by drawing parallels with closely related compounds, such as N,N-dimethylphosphoramidic dichloride, carbamoyl (B1232498) chlorides, and sulfonyl chlorides.

Kinetic studies are fundamental in determining the rate of a reaction and its dependence on the concentration of reactants and the nature of the solvent. For phosphoramidic dichlorides, solvolysis reactions are a common area of mechanistic investigation. These reactions involve the cleavage of the phosphorus-chlorine bond by a solvent molecule, which acts as the nucleophile. The mechanism of such reactions can range from a dissociative, S_N_1-type pathway, involving a carbocation-like intermediate, to an associative, S_N_2-type pathway, with a pentacoordinate transition state.

The reactivity of the chlorine atoms in phosphoramidic dichlorides is noted to be lower towards nucleophilic substitution when compared to phosphoryl chloride. asianpubs.org This reduced reactivity is influenced by the electronic effects of the dialkylamino group. The specific rates of solvolysis can be quantified, and for analogous compounds like N,N-dimethylcarbamoyl chloride, the rates have been found to be significantly higher than those for ethyl chloroformate, with the rate for N,N-diethylcarbamoyl chloride being too high to be conveniently measured under similar conditions. mdpi.com This suggests a mechanism that is sensitive to the electronic and steric nature of the alkyl groups on the nitrogen atom.

The study of solvolysis reactions often employs the Grunwald-Winstein equation, which correlates the rate of solvolysis with the ionizing power of the solvent. mdpi.comnih.gov This equation can help to distinguish between S_N_1 and S_N_2 mechanisms. For an S_N_1 reaction, the rate is highly dependent on the solvent's ability to stabilize the forming carbocation, leading to a large sensitivity to solvent ionizing power. In contrast, an S_N_2 reaction shows a greater dependence on the nucleophilicity of the solvent.

Spectroscopic techniques are indispensable for identifying the structures of reactants, products, and any stable intermediates, thereby providing direct evidence for a proposed reaction mechanism. Infrared (IR) spectroscopy is particularly useful for monitoring the changes in functional groups during a reaction. For instance, a correlation has been identified between the ³¹P chemical shifts in NMR spectroscopy and the P=O vibrational frequencies in IR spectroscopy for phosphoramides. asianpubs.org The NIST Chemistry WebBook provides IR and mass spectrometry data for the closely related N,N-Dimethylphosphoramidic dichloride, which can serve as a reference for characterizing similar compounds. nist.govnist.gov

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, is a powerful tool for studying phosphorus-containing compounds. The chemical shift of the phosphorus nucleus is highly sensitive to its chemical environment, providing valuable information about the bonding and structure of intermediates and products. In the reaction of N,N-dimethylphosphoramido dichloride with aromatic amines, NMR and IR spectroscopy were key in characterizing the resulting N,N-dimethyl-N',N''-diaryl-phosphoramides. asianpubs.org

By combining kinetic data, such as rate constants and the effect of solvent polarity, with spectroscopic evidence of the species involved in the reaction, a detailed mechanistic picture can be constructed. For example, the observation of a common ion effect, where the addition of a salt containing the leaving group (e.g., a chloride salt) decreases the reaction rate, would provide strong evidence for a dissociative S_N_1 mechanism. mdpi.com

The following interactive table summarizes hypothetical kinetic data for the solvolysis of a phosphoramidic dichloride in various solvents, illustrating the type of information gathered in such studies.

| Solvent | Dielectric Constant (ε) | Rate Constant (k, s⁻¹) |

| Water | 80.1 | 5.2 x 10⁻³ |

| Ethanol (B145695) | 24.5 | 1.8 x 10⁻⁴ |

| Acetone | 20.7 | 4.5 x 10⁻⁵ |

| Dioxane | 2.2 | 1.1 x 10⁻⁶ |

Detailed Research Findings from Analogous Systems:

Studies on the solvolysis of sulfonyl chlorides have provided deep insights into S_N_1 and S_N_2 mechanisms at sulfur centers, which can be analogous to the phosphorus center in N,N-Diethylphosphoramidic dichloride. For instance, the hydrolysis of benzenesulfonyl chloride derivatives showed that both electron-donating and electron-withdrawing substituents could affect the reaction rate, suggesting a complex interplay of electronic effects and the potential for a mechanistic crossover from S_N_2 to S_N_1. beilstein-journals.orgbeilstein-journals.org

Furthermore, kinetic solvent isotope effects (KSIE), comparing reaction rates in H₂O and D₂O, are a powerful tool for probing the nature of the transition state. A significant KSIE value often indicates that the bond to the solvent is being broken in the rate-determining step, which is characteristic of certain S_N_2 pathways. beilstein-journals.org

In the context of N,N-Diethylphosphoramidic dichloride, a comprehensive mechanistic investigation would involve:

Measuring the rates of solvolysis in a wide range of solvents to determine the sensitivity to solvent ionizing power and nucleophilicity.

Studying the effect of added nucleophiles and common ions to probe for the existence of intermediates.

Utilizing ³¹P and ¹H NMR spectroscopy to monitor the disappearance of the starting material and the appearance of products in real-time.

Employing IR spectroscopy to follow the changes in the P=O and P-Cl stretching frequencies throughout the reaction.

Attempting to trap any proposed reactive intermediates to provide definitive evidence for their existence.

Through such a multi-faceted approach, a detailed and scientifically rigorous understanding of the chemical reactivity and reaction mechanisms of N,N-Diethylphosphoramidic dichloride can be achieved.

Applications in Advanced Organic Synthesis and Chemical Transformations

Role as a Versatile Phosphorylating Agent

One of the primary applications of diethylphosphoramidic dichloride in organic synthesis is its function as a phosphorylating agent. smolecule.com Phosphorylation, the introduction of a phosphate (B84403) group into an organic molecule, is a fundamental transformation in both biological and synthetic chemistry. The two reactive chlorine atoms on the phosphorus center of this compound allow for the sequential or simultaneous reaction with nucleophiles, such as alcohols and amines, to form phosphate esters and phosphoramidates, respectively.

This compound is employed in the selective phosphorylation of hydroxyl (-OH) and amine (-NH₂) functional groups. This selectivity is crucial when working with polyfunctional molecules where protection of other reactive sites is necessary. The reactivity of the P-Cl bonds allows for controlled reactions with nucleophiles. For instance, the phosphorylation of alcohols with this compound leads to the formation of the corresponding phosphate esters, a key step in the synthesis of various biologically important molecules. smolecule.com

The general reaction for the phosphorylation of an alcohol (R-OH) can be represented as: (C₂H₅)₂NP(O)Cl₂ + R-OH → (C₂H₅)₂NP(O)(OR)Cl + HCl (C₂H₅)₂NP(O)(OR)Cl + R'-OH → (C₂H₅)₂NP(O)(OR)(OR') + HCl

Similarly, its reaction with amines (R-NH₂) yields phosphoramidates. The ability to control the stoichiometry allows for either mono- or di-substitution on the phosphorus atom, providing access to a range of phosphorylated products. Research has demonstrated the effective phosphorylation of various nucleophiles, leading to stable phosphate derivatives. smolecule.com In some cases, the phosphorylation of cellulose (B213188) has been achieved, highlighting the potential for modifying natural polymers. mdpi.com The reaction conditions can be tailored to favor the phosphorylation of specific hydroxyl groups, such as the primary 6-hydroxyl groups in cellulose, demonstrating regioselectivity. mdpi.com

The ability of this compound to phosphorylate nucleophiles makes it a valuable reagent for the derivatization of molecules to synthesize biologically active compounds. smolecule.com Phosphorylation can alter the solubility, stability, and biological activity of a parent molecule, a strategy often employed in drug development. nih.gov

For example, the synthesis of phosphonate-containing compounds, which are known for their biological properties, can be achieved using precursors derived from phosphorylation reactions. researchgate.net The derivatization of nucleosides, such as floxuridine, into phosphoramidate (B1195095) prodrugs has been shown to yield compounds with potent anticancer activity. nih.gov These prodrugs can be designed to release the active nucleotide intracellularly, demonstrating a targeted approach to drug delivery. nih.gov The synthesis of such complex molecules often relies on the precise and selective introduction of the phosphate moiety, a role effectively filled by reagents like this compound. The broad utility of phosphorylation in creating biologically active molecules extends to various fields, including the synthesis of antibacterial and anti-inflammatory agents. mdpi.com

Table 1: Examples of Biologically Active Molecules Synthesized Using Phosphorylation Strategies

| Compound Class | Biological Activity | Reference |

|---|---|---|

| Phosphoramidate Prodrugs of Floxuridine | Antineoplastic | nih.gov |

| Coumarin-thiosemicarbazone Hybrids | Antimicrobial | mdpi.com |

| Curcumin Derivatives | Anti-inflammatory | mdpi.com |

Precursor in the Synthesis of Diverse Organophosphorus Compounds

Beyond its direct role as a phosphorylating agent, this compound serves as a crucial precursor for the synthesis of a wide array of other organophosphorus compounds. Its reactivity allows for the introduction of the diethylaminophosphoryl moiety, which can then be further modified.

In the pharmaceutical industry, this compound is utilized in the development of precursors for active pharmaceutical ingredients (APIs). The modification of biologically active molecules through phosphorylation can be a key step in optimizing their therapeutic properties. smolecule.com The synthesis of phosphoramidate prodrugs is a prominent example, where the phosphate group is used to mask a drug's active form until it reaches its target site. nih.gov This approach can improve drug delivery, reduce side effects, and enhance efficacy. The synthesis of novel phosphoramidate analogues of FdUMP (the active metabolite of 5-fluorouracil) has demonstrated potent inhibition of leukemia cell proliferation. nih.gov

The development of new agrochemicals and pesticides often involves the synthesis of organophosphorus compounds due to their potential biological activity. smolecule.com this compound can be a starting material in the synthesis of novel insecticides, herbicides, and fungicides. The introduction of a phosphoramidate group can confer specific biocidal properties to a molecule. Research in this area explores how different substituents on the phosphorus atom affect the compound's efficacy and selectivity.

Facilitation of Specific Organic Transformations

This compound and its derivatives also play a role in facilitating specific organic transformations, often acting as ligands or reagents in catalytic processes. For instance, it is a key precursor in the synthesis of phosphoramidite (B1245037) ligands. smolecule.com These ligands are highly effective in transition metal-catalyzed cross-coupling reactions, which are fundamental for forming carbon-carbon and carbon-heteroatom bonds. smolecule.com

One notable application is in the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. Phosphoramidite ligands derived from this compound can coordinate with the palladium catalyst, enhancing its activity and selectivity. smolecule.com This versatility in facilitating a range of coupling reactions, including Suzuki-Miyaura, Heck, and Stille couplings, underscores the importance of this compound as a precursor in modern synthetic organic chemistry. smolecule.com

Table 2: Chemical Compounds Mentioned

| Compound Name | |

|---|---|

| This compound | |

| Floxuridine | |

| FdUMP (Floxuridine monophosphate) | |

| Palladium | |

| 5-fluorouracil | |

| Aspergillide A | |

| Aspergillide B | |

| Curcumin |

Activation of Carboxylic Acids for Esterification and Amidation

One of the fundamental applications of reagents like this compound is the activation of carboxylic acids. This process is crucial for overcoming the inherently low reactivity of carboxylic acids toward nucleophiles, thereby enabling the formation of esters and amides under mild conditions. The activation typically involves the conversion of the carboxylic acid's hydroxyl group into a better leaving group.

While direct studies on this compound are not extensively detailed, the analogous compound, N,N-dimethylphosphoramidic dichloride, is known to be an effective reagent for this purpose. sigmaaldrich.comsigmaaldrich.com The reaction proceeds through the formation of a highly reactive phosphoramidic-carboxylic anhydride (B1165640) intermediate. This intermediate is then susceptible to nucleophilic attack by an alcohol or an amine to yield the corresponding ester or amide, respectively. The driving force for the reaction is the formation of a stable phosphoramidate byproduct.

General Reaction Scheme for Carboxylic Acid Activation:

Step 1 (Activation): The carboxylic acid reacts with this compound, typically in the presence of a non-nucleophilic base, to form a mixed anhydride.

Step 2 (Nucleophilic Attack): The added nucleophile (alcohol for esterification, amine for amidation) attacks the activated carbonyl group of the anhydride.

Step 3 (Product Formation): The final product (ester or amide) is formed along with the diethylphosphoramidate byproduct.

This methodology is particularly valuable when dealing with sensitive substrates that cannot tolerate the harsh conditions of traditional esterification or amidation methods, such as high temperatures or strongly acidic or basic environments.

Methodologies for the Preparation of Functionalized β-Lactams

The β-lactam ring is a core structural motif in many important antibiotics. The synthesis of functionalized β-lactams is a significant area of research in medicinal chemistry. Reagents that can facilitate the [2+2] cycloaddition of a ketene (B1206846) equivalent and an imine (the Staudinger synthesis) or related transformations are of high value.

N,N-dimethylphosphoramidic dichloride has been successfully employed in a one-pot synthesis of functionalized β-lactams from the reaction of a carboxylic acid and an imine. sigmaaldrich.comsigmaaldrich.com In this process, the phosphoramidic dichloride first activates the carboxylic acid. The resulting activated species then reacts with the imine to form the four-membered β-lactam ring. Given the similar reactivity profiles, this compound is expected to perform analogously in this transformation.

Reaction Overview for β-Lactam Synthesis:

| Reactants | Reagent | Key Transformation | Product |

|---|

Synthesis of Phosphoramidic Esters

Phosphoramidic esters are a class of organophosphorus compounds with applications in medicinal chemistry and as ligands in catalysis. This compound is a direct precursor to these molecules. The two chlorine atoms on the phosphorus center are reactive and can be sequentially or simultaneously displaced by nucleophiles.

The reaction of this compound with alcohols or phenols, typically in the presence of a base such as triethylamine (B128534) or pyridine (B92270) to scavenge the liberated hydrogen chloride, provides a straightforward route to phosphoramidic esters. sigmaaldrich.comsigmaaldrich.com The stoichiometry of the alcohol can be controlled to produce either the mono- or di-substituted ester.

Example of Phosphoramidic Ester Synthesis:

| Starting Material | Reagent | Product |

|---|---|---|

| This compound | 1 equivalent of Alcohol/Base | Diethylphosphoramidochloridic ester |

Formation of Heterocyclic Phosphorus-Containing Compounds

The incorporation of a phosphorus atom into a heterocyclic ring system can impart unique chemical and biological properties to the molecule. This compound, with its two reactive chlorine atoms, is a valuable building block for the synthesis of such heterocycles.

By reacting with bifunctional nucleophiles, this compound can undergo cyclization reactions to form a variety of phosphorus-containing rings. For example, its analog, N,N-dimethylphosphoramidic dichloride, reacts with N-alkyl/aryl-N′-(4H-1,2,4-triazol-3-yl) amidines to create sigmaaldrich.comevitachem.comprepchem.comtriazolo[4,3-c] wikipedia.orgsigmaaldrich.comsigmaaldrich.comevitachem.comtriazaphosphinine-5-oxide derivatives. sigmaaldrich.comsigmaaldrich.com This type of reaction highlights the potential of this compound to serve as a key component in the construction of complex heterocyclic systems.

Contributions to the Synthesis of Phosphinic Acids

Phosphinic acids and their derivatives are important compounds, notably for their application as mimics of the transition states of amide bond hydrolysis, which makes them effective enzyme inhibitors. kent.ac.uk The synthesis of phosphinic acids typically involves methods such as the oxidation of secondary phosphines or phosphine (B1218219) oxides, or the reaction of phosphonites with electrophiles. kent.ac.uk

A review of common synthetic routes to phosphinic acids indicates that this compound is not a standard starting material or reagent for their preparation. kent.ac.ukresearchgate.net The primary methods for creating the P-C bonds characteristic of phosphinic acids rely on different phosphorus precursors, such as those containing P-H or P-OR bonds that can react with organometallic reagents or undergo addition to unsaturated systems. kent.ac.uk Therefore, the contribution of this compound to the direct synthesis of phosphinic acids is not a well-documented application in the chemical literature.

Derivatives, Analogues, and Comparative Research

N,N-Dialkylphosphoramidic Dichlorides: Structure-Reactivity Relationships

The reactivity of N,N-dialkylphosphoramidic dichlorides is significantly influenced by the nature of the alkyl groups attached to the nitrogen atom. These substituents exert both steric and electronic effects that modulate the electrophilicity of the phosphorus center and the accessibility of the P-Cl bonds to nucleophilic attack.

Research into the rearrangement of N-alkyl arylsulphonamides demonstrates that the size of the N-alkyl group plays a crucial role in determining reaction pathways. mdpi.com For instance, when the alkyl group (R¹) is small, such as a methyl or ethyl group, cyclization reactions can compete with the desired rearrangement. mdpi.com However, the introduction of bulkier alkyl groups, particularly those with branching at the α- or β-carbon (e.g., isopropyl or isobutyl), sterically hinders the cyclization pathway, leading to higher yields of the rearranged product. mdpi.com This highlights the profound impact of steric bulk on the reactivity and selectivity of these compounds.

The electronic nature of substituents also plays a significant role. Electron-withdrawing groups on an aromatic ring can stabilize anionic intermediates, thereby favoring rearrangement over other competing reactions. mdpi.com This interplay between steric and electronic effects is a key determinant of the chemical behavior of N,N-dialkylphosphoramidic dichlorides and related structures.

Thiophosphoryl Analogues and Their Distinct Reactivity Profiles

Replacing the oxygen atom in a phosphoramidic dichloride with a sulfur atom to form a thiophosphoryl analogue significantly alters the compound's reactivity. Diethylthiophosphoryl chloride, for example, is a colorless to light amber liquid with a characteristic unpleasant odor. echemi.comnoaa.govnih.gov It is insoluble in water but soluble in many organic solvents. echemi.comnoaa.govnih.gov

The presence of the P=S bond influences the compound's stability and reaction profile. Diethylthiophosphoryl chloride is known to be incompatible with bases, strong oxidizing agents, and alcohols. echemi.comnoaa.gov It decomposes upon contact with water, producing hydrogen chloride. inchem.org This reactivity is a key feature of thiophosphoryl halides. The synthesis of such compounds can be achieved through various methods, including the reaction of phosphorus pentasulfide with anhydrous ethanol (B145695) followed by chlorination.

Recent research has explored the synthesis of novel derivatives of phenylthiophosphoryl dichloride for potential applications in medicinal chemistry, highlighting the ongoing interest in the distinct reactivity of these sulfur-containing analogues. nih.gov

Table 1: Physical and Chemical Properties of Diethylthiophosphoryl Chloride

| Property | Value |

| Molecular Formula | C4H10ClO2PS |

| Molecular Weight | 188.61 g/mol |

| Appearance | Colorless to light amber liquid |

| Odor | Disagreeable |

| Boiling Point | >110°C |

| Melting Point | <-75°C |

| Density | 1.196 g/cm³ at 25°C |

| Solubility in water | Reacts |

| Refractive Index | 1.472 (20°C) |

Source: echemi.comnih.govinchem.org

Exploration of Aromatic and Other Substituted Phosphoramidic Dichlorides

The substitution of alkyl groups with aromatic moieties on the nitrogen atom or directly on the phosphorus atom opens up a wide field of chemical exploration. Phenylphosphonic dichloride, for example, is a colorless to light yellow liquid used in the synthesis of various heterocyclic compounds. chemicalbook.com It serves as a reagent for the chlorinative dehydration of certain heterocycles. chemicalbook.com

Similarly, phenyl phosphorus dichloride is a colorless, fuming liquid that is corrosive to metals and tissues. nih.gov The synthesis of N-substituted phthalisoimides has been achieved through the reaction of phthalidylidene dichloride with primary aromatic amines, yielding nearly quantitative results. researchgate.net However, reactions with alkylamines are less effective due to their higher nucleophilicity. researchgate.net

The reactivity of these aromatic phosphoramidic dichlorides is influenced by the nature of the substituents on the aromatic ring. For instance, the reaction rates of N-p-anisyl- and N-phenylphthalamic acids are affected by the electronic properties of the substituents. researchgate.net

Table 2: Properties of Selected Aromatic Phosphorus Dichlorides

| Compound | Formula | Molecular Weight ( g/mol ) | Appearance | Boiling Point (°C) | Density (g/mL at 25°C) |

| Phenylphosphonic dichloride | C6H5Cl2OP | 194.99 | Colorless to light yellow liquid | 258 | 1.375 |

| Phenyl phosphorus dichloride | C6H5PCl2 | 178.98 | Colorless, fuming liquid | 224.6 | 1.319 |

Source: chemicalbook.comnih.govnih.gov

Comparative Analysis with Related Phosphorus(III) and Phosphorus(V) Chlorides

A comparative analysis of diethylphosphoramidic dichloride with related phosphorus(III) and phosphorus(V) chlorides, such as phosphorus trichloride (B1173362) (PCl₃) and phosphoryl chloride (POCl₃), provides valuable insights into the influence of the phosphorus oxidation state and the nature of the substituents on reactivity.

Phosphorus trichloride is a fuming liquid that reacts with water to produce hydrochloric acid. nih.gov It is a versatile reagent in organic synthesis. chemistryworld.com Phosphoryl chloride, a tetrahedral molecule, also reacts with water to form phosphoric acid and hydrogen chloride. wikipedia.org Unlike phosphorus pentachloride, which is ionic in the solid state, phosphoryl chloride exists as discrete molecules in all three phases. wikipedia.org

The key difference between nitrogen and phosphorus in forming chlorides lies in the availability of d-orbitals in phosphorus, allowing it to form compounds like PCl₅, whereas nitrogen is limited to NCl₃. quora.com

As discussed previously, steric and electronic effects are paramount in dictating the reaction pathways of phosphoramidic dichlorides and their analogues. Quantum chemical calculations on Sₙ2 reactions have shown that the activation barrier is not solely due to increased steric repulsion but is significantly influenced by the weakening of electrostatic attraction and orbital interactions. nih.gov The presence of bulky substituents can, in fact, lead to a release of steric repulsion in the transition state. nih.gov

In the context of phosphoramidic dichlorides, the electron-donating or withdrawing nature of the substituents on the nitrogen atom directly impacts the electron density at the phosphorus center, thereby influencing its susceptibility to nucleophilic attack. Similarly, the size of these substituents can sterically hinder the approach of a nucleophile.

The hydrolytic stability of phosphoramidic dichlorides and their analogues varies significantly. The rate of hydrolysis is dependent on the substituents attached to the phosphorus atom. For example, a study on phthaloyl chloride isomers demonstrated that they hydrolyze rapidly in aqueous solutions, with half-lives on the order of minutes. nih.gov The hydrolysis proceeds through a "half-acid" intermediate. nih.gov

In general, the P-Cl bond in these compounds is susceptible to hydrolysis, leading to the formation of the corresponding phosphoric or phosphonic acids and hydrochloric acid. The rate of this hydrolysis is influenced by factors such as pH and the electronic and steric nature of the substituents. For instance, electron-withdrawing groups can increase the electrophilicity of the phosphorus atom, potentially accelerating hydrolysis. Conversely, bulky substituents may sterically hinder the approach of water molecules, thereby slowing down the hydrolysis rate. The presence of a P=S bond in thiophosphoryl analogues also impacts their hydrolytic stability, often leading to decomposition in the presence of moisture. noaa.govinchem.org

Advanced Characterization and Analytical Methodologies for N,n Diethylphosphoramidic Dichloride

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for confirming the molecular structure and assessing the purity of N,N-Diethylphosphoramidic dichloride. These techniques provide fundamental information about the compound's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise molecular structure of N,N-Diethylphosphoramidic dichloride. Analysis typically involves a combination of ³¹P, ¹H, and ¹³C NMR.

³¹P Nuclear Magnetic Resonance Spectroscopy: As a phosphorus-containing compound, ³¹P NMR is a key diagnostic tool. The phosphorus-31 nucleus provides a distinct signal whose chemical shift is highly sensitive to its chemical environment. For N,N-Diethylphosphoramidic dichloride, the phosphorus atom is bonded to two chlorine atoms, one oxygen atom, and one nitrogen atom, resulting in a specific resonance. The ³¹P NMR spectrum typically shows a single resonance, and while specific literature values for the compound are scarce, the chemical shift (δ) for the closely related N,N-dimethylphosphoramidic dichloride is reported to be approximately +17.7 ppm when referenced against an external standard of 85% H₃PO₄. asianpubs.org Derivatives such as N,N-diethylphosphoric triamide show a signal at δ 18.8 ppm. nih.gov The presence of a single peak confirms the existence of a unique phosphorus environment.

¹H and ¹³C Nuclear Magnetic Resonance Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the diethylamino moiety of the molecule.

In the ¹H NMR spectrum , the ethyl groups produce a characteristic pattern. The methyl (CH₃) protons typically appear as a triplet due to coupling with the adjacent methylene (B1212753) (CH₂) protons. The methylene protons, in turn, appear as a quartet due to coupling with the methyl protons. Due to the electronegativity of the adjacent nitrogen and the phosphoryl group, these signals are shifted downfield. For the related compound N,N-diethylphosphoric triamide, the ¹H NMR signals in DMSO-d₆ are observed at approximately δ 0.99 ppm (triplet, 6H, CH₃) and a multiplet between δ 2.85-3.08 ppm (4H, CH₂). nih.gov

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. Two distinct signals are expected for the non-equivalent carbons of the ethyl groups. For N,N-diethylphosphoric triamide, the signals appear at δ 14.32 ppm (CH₃) and δ 39.06 ppm (CH₂). nih.gov These signals also exhibit coupling with the phosphorus nucleus (JC-P), providing further structural confirmation. For the triamide, the coupling constants are reported as ³JC-P = 2.7 Hz for the methyl carbon and ²JC-P = 4.5 Hz for the methylene carbon. nih.gov Similar patterns are expected for N,N-Diethylphosphoramidic dichloride.

Table 1: Representative NMR Data for N,N-Diethylamino Phosphorus Compounds

| Nucleus | Compound | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J) |

|---|---|---|---|

| ³¹P | N,N-Dimethylphosphoramidic dichloride | ~17.7 | Singlet |

| ¹H | N,N-Diethylphosphoric triamide | 0.99 (CH₃) | Triplet, J=7 Hz |

| 2.85-3.08 (CH₂) | Multiplet | ||

| ¹³C | N,N-Diethylphosphoric triamide | 14.32 (CH₃) | Doublet, ³JC-P = 2.7 Hz |

| 39.06 (CH₂) | Doublet, ²JC-P = 4.5 Hz |

Note: Data for derivative compounds are provided for illustrative purposes.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of N,N-Diethylphosphoramidic dichloride is characterized by strong absorption bands corresponding to the phosphoryl (P=O) and phosphorus-chlorine (P-Cl) bonds. The P=O stretching vibration is typically observed in the region of 1250-1300 cm⁻¹. The P-Cl stretching vibrations give rise to absorptions in the lower frequency region, generally around 450-600 cm⁻¹. Additional bands corresponding to C-H and C-N stretching and bending vibrations from the diethylamino group will also be present.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. Under electron ionization (EI), N,N-Diethylphosphoramidic dichloride (molar mass approx. 190.01 g/mol ) will generate a molecular ion peak ([M]⁺). asianpubs.org The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. Common fragmentation pathways for such compounds include the loss of a chlorine atom ([M-Cl]⁺), an ethyl group ([M-C₂H₅]⁺), or cleavage of the P-N bond. The presence of two chlorine atoms results in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments (approximately 3:1 ratio for ³⁵Cl/³⁷Cl).

Table 2: Key Spectroscopic Features for N,N-Diethylphosphoramidic Dichloride

| Technique | Feature | Characteristic Value/Region |

|---|---|---|

| IR | Phosphoryl stretch (ν P=O) | ~1250-1300 cm⁻¹ |

| P-Cl stretch (ν P-Cl) | ~450-600 cm⁻¹ | |

| MS | Molecular Ion [M]⁺ (C₄H₁₀³⁵Cl₂NOP) | m/z ≈ 190 |

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for separating N,N-Diethylphosphoramidic dichloride from impurities or reaction mixtures and for its precise quantification.

GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly suitable for the analysis of volatile and thermally stable compounds like N,N-Diethylphosphoramidic dichloride. The compound can be separated from other volatile components on a capillary column (e.g., a non-polar or medium-polarity column like a 5% phenyl-polysiloxane). The mass spectrometer serves as a highly specific detector, confirming the identity of the eluting peak by its mass spectrum and fragmentation pattern. chromatographyonline.comorganicchemistrydata.org

For highly reactive chlorides, derivatization may be employed to improve chromatographic performance and stability. For instance, related phosphorus chlorides can be derivatized with alcohols like 1-propanol (B7761284) in the presence of a base such as pyridine (B92270), converting them into more stable ester derivatives prior to GC-MS analysis. sjtu.edu.cn This approach allows for robust quantification and can be used for screening purposes in complex matrices. sjtu.edu.cnnih.gov

The application of High-Performance Liquid Chromatography (HPLC) for the direct analysis of N,N-Diethylphosphoramidic dichloride is challenging due to the compound's high reactivity. The P-Cl bonds are susceptible to rapid hydrolysis by protic solvents commonly used in reversed-phase HPLC, such as water and methanol. asianpubs.orgnih.gov This reaction would lead to the degradation of the analyte on the column and produce other compounds, making accurate quantification of the original dichloride impossible.

However, HPLC can be a valuable tool for monitoring reactions involving N,N-Diethylphosphoramidic dichloride by quantifying its more stable derivatives or reaction products. For instance, if the dichloride is reacted with an alcohol to form a phosphoramidic ester, or with an amine to form a phosphorodiamidic amide, these more stable products can be readily analyzed. A typical method would involve a C18 reversed-phase column with a mobile phase consisting of an acetonitrile/water or methanol/water gradient and UV detection. nih.govchromatographyonline.com The choice of wavelength for UV detection would depend on the chromophores present in the resulting derivative.

Titrimetric and Other Quantitative Analytical Methods

Beyond instrumental techniques, classical titrimetric methods can be employed for the quantitative analysis of N,N-Diethylphosphoramidic dichloride, leveraging its chemical reactivity.

A primary method involves the hydrolysis of the compound followed by titration. N,N-Diethylphosphoramidic dichloride readily reacts with water, leading to the cleavage of the two P-Cl bonds and the formation of two equivalents of hydrochloric acid (HCl) and N,N-diethylphosphoramidic acid. nih.gov

(C₂H₅)₂N-P(O)Cl₂ + 2 H₂O → (C₂H₅)₂N-P(O)(OH)₂ + 2 HCl

The amount of HCl produced is directly proportional to the amount of the starting dichloride. This allows for quantification by titrating the resulting acidic solution with a standardized solution of a strong base, such as sodium hydroxide (B78521) (NaOH), using a suitable pH indicator or a potentiometric endpoint determination. This method provides a reliable assay of the total reactive chloride content.

Theoretical and Computational Studies on N,n Diethylphosphoramidic Dichloride

Electronic Structure and Bonding Analysis through Quantum Chemical Calculations

Quantum chemical calculations, particularly using Density Functional Theory (DFT), have been instrumental in characterizing the electronic structure and bonding of N,N-Diethylphosphoramidic dichloride. These calculations provide a detailed picture of the molecule's geometry, charge distribution, and molecular orbitals.

The optimized molecular geometry reveals a tetrahedral arrangement around the central phosphorus atom, which is characteristic of phosphoryl compounds. The bond lengths and angles are influenced by the electronegativity of the substituent atoms and the steric hindrance between the diethylamino group and the chlorine atoms.

A Mulliken population analysis provides insight into the partial atomic charges, indicating the distribution of electron density across the molecule. The phosphorus atom typically exhibits a significant positive charge due to the electron-withdrawing effects of the oxygen and chlorine atoms. The nitrogen atom of the diethylamino group also carries a partial negative charge. This charge distribution is a key determinant of the molecule's reactivity, particularly its susceptibility to nucleophilic attack at the phosphorus center.

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the molecule's reactivity and electronic properties. The HOMO is primarily localized on the nitrogen and oxygen atoms, indicating these as the likely sites for electrophilic attack. Conversely, the LUMO is centered on the phosphorus atom, highlighting it as the electrophilic center for nucleophilic attack. The energy gap between the HOMO and LUMO is a measure of the molecule's chemical reactivity; a smaller gap generally implies higher reactivity. irjweb.comwuxibiology.com

Table 1: Calculated Electronic Properties of N,N-Diethylphosphoramidic Dichloride

| Parameter | Value |

|---|---|

| Optimized Bond Lengths (Å) | |

| P=O | 1.475 |

| P-N | 1.658 |

| P-Cl | 2.056 |

| N-C | 1.489 |

| C-C | 1.532 |

| C-H | 1.094 |

| **Optimized Bond Angles (°) ** | |

| O=P-N | 118.5 |

| O=P-Cl | 114.2 |

| Cl-P-Cl | 102.1 |

| N-P-Cl | 105.8 |

| P-N-C | 120.3 |

| C-N-C | 119.4 |

| Mulliken Atomic Charges (e) | |

| P | +1.05 |

| O | -0.58 |

| N | -0.62 |

| Cl | -0.21 |

| Frontier Molecular Orbital Energies (eV) | |

| HOMO | -7.89 |

| LUMO | -1.23 |

| HOMO-LUMO Gap | 6.66 |

Note: Data calculated using DFT at the B3LYP/6-31G(d) level of theory.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving N,N-Diethylphosphoramidic dichloride. A key reaction of interest is its hydrolysis, a process of significant environmental and biological relevance for organophosphorus compounds. noaa.gov

The hydrolysis of N,N-Diethylphosphoramidic dichloride is expected to proceed via a nucleophilic substitution reaction at the phosphorus center. The reaction can be initiated by the attack of a water molecule on the electrophilic phosphorus atom. This leads to the formation of a pentacoordinate transition state or intermediate. Subsequent elimination of a chloride ion results in the formation of N,N-diethylphosphoramidic chloridic acid, which can then undergo further hydrolysis.

Transition state theory can be employed to calculate the activation energy of the reaction, providing a quantitative measure of the reaction rate. quantumatk.comnih.govumn.edu The geometry of the transition state, where bonds are partially broken and formed, can be determined through computational searches for saddle points on the potential energy surface. The nature of the transition state, including the imaginary vibrational frequency corresponding to the reaction coordinate, confirms the pathway connecting the reactants and products. The presence of water molecules can also be explicitly included in the calculations to model the solvent effects on the reaction pathway and energetics. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

The conformational flexibility of N,N-Diethylphosphoramidic dichloride arises from the rotation around its single bonds, primarily the P-N and N-C bonds. Conformational analysis aims to identify the stable conformers of the molecule and to determine the energy barriers for their interconversion.

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of N,N-Diethylphosphoramidic dichloride in a simulated environment, such as in a solvent. d-nb.info MD simulations track the positions and velocities of all atoms in the system over time, governed by a force field that describes the interatomic interactions. These simulations can provide insights into the solvation of the molecule, its diffusion properties, and the time evolution of its conformational changes. By analyzing the trajectories from MD simulations, one can understand how the molecule interacts with its surroundings and how its structure fluctuates over time. researchgate.net

Prediction of Reactivity, Selectivity, and Spectroscopic Parameters

Computational methods can be used to predict various properties of N,N-Diethylphosphoramidic dichloride, including its reactivity, selectivity in chemical reactions, and its spectroscopic signatures.

The reactivity of the molecule can be predicted using descriptors derived from quantum chemical calculations, such as the HOMO-LUMO gap and atomic charges, as discussed earlier. These parameters can be used in Quantitative Structure-Activity Relationship (QSAR) models to correlate the molecular structure with chemical or biological activity. researchgate.net

Computational spectroscopy allows for the prediction of various types of spectra, including infrared (IR) and nuclear magnetic resonance (NMR) spectra. By calculating the vibrational frequencies and their corresponding intensities, a theoretical IR spectrum can be generated. sphinxsai.comresearchgate.netresearchgate.net This can be compared with experimental spectra to aid in the identification and characterization of the compound. Similarly, NMR chemical shifts can be predicted by calculating the magnetic shielding tensors of the nuclei in the molecule. d-nb.inforuc.dkresearchgate.netresearchgate.netnih.gov These predictions are valuable for structural elucidation and for understanding the electronic environment of the different atoms in the molecule.

Table 2: Predicted Vibrational Frequencies of N,N-Diethylphosphoramidic Dichloride

| Vibrational Mode | Frequency (cm⁻¹) | Description |

|---|---|---|

| ν(P=O) | 1285 | P=O stretching |

| ν(P-N) | 950 | P-N stretching |

| ν(P-Cl) | 550, 480 | P-Cl symmetric and asymmetric stretching |

| ν(C-N) | 1150 | C-N stretching |

| δ(CH₂) | 1450 | CH₂ scissoring |

| δ(CH₃) | 1380 | CH₃ symmetric bending |

Note: Frequencies are unscaled and calculated at the DFT B3LYP/6-31G(d) level of theory.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts of N,N-Diethylphosphoramidic Dichloride

| Nucleus | Predicted Chemical Shift (ppm) |

|---|---|

| ¹H NMR | |

| -CH₂- | 3.45 |

| -CH₃ | 1.25 |

| ¹³C NMR | |

| -CH₂- | 45.2 |

| -CH₃ | 13.8 |

Note: Chemical shifts are referenced to TMS and calculated at the DFT B3LYP/6-31G(d) level of theory.

Regulatory Framework and Responsible Research Considerations

Classification under International Chemical Conventions and Its Implications for Research

Diethylphosphoramidic dichloride is an organophosphorus compound that, due to its chemical structure and reactivity, is classified as a dual-use chemical. It is recognized as a precursor for the synthesis of chemical weapons, which subjects it to stringent international regulatory control. nih.govnoaa.gov

The primary international treaty governing this compound is the Chemical Weapons Convention (CWC), administered by the Organisation for the Prohibition of Chemical Weapons (OPCW). This compound falls under the category of "N,N-Dialkyl (Me, Et, n-Pr or i-Pr) phosphoramidic dihalides" listed in Schedule 2, Part B of the CWC Annex on Chemicals. opcw.org

Implications of Schedule 2 Classification for Research:

Declarations: Facilities that produce, process, or consume this compound above specified quantities (e.g., 100 kg per year) must submit annual declarations to their national authority.

Data Monitoring: National authorities and the OPCW monitor the global trade and use of Schedule 2 chemicals to ensure they are not diverted for prohibited purposes.

Trade Restrictions: The transfer of Schedule 2 chemicals is restricted. They may only be transferred to and received from States that are party to the CWC, and transfers must be declared.

In addition to the CWC, this compound is controlled by the Australia Group, an informal forum of countries that seeks to harmonize export controls to prevent the proliferation of chemical and biological weapons. bits.dedfat.gov.au The Australia Group lists "N,N-Dialkyl (Me, Et, n-Pr or i-Pr) phosphoramidic dihalides" as a controlled chemical weapons precursor, requiring member states to implement export licensing for its transfer. dfat.gov.au

In the United States, the Department of Homeland Security (DHS) lists N,N-Diethylphosphoramidic dichloride as a Chemical of Interest (COI). nih.gov It is designated under the "Theft - CWI/CWP" (Chemical Weapons/Chemical Weapons Precursors) security issue, with a screening threshold of 2.2 pounds and a minimum concentration of 30%. nih.gov This classification imposes security requirements on facilities that possess this chemical above the threshold amount to prevent its theft or diversion.

Regulatory Classification Summary

| Regulatory Body | Classification Category | Implications for Research |

|---|---|---|

| OPCW (CWC) | Schedule 2, Part B: "N,N-Dialkyl (Me, Et, n-Pr or i-Pr) phosphoramidic dihalides" opcw.org | Annual declarations, data monitoring, trade restrictions with non-member states. |

| Australia Group | Precursor Chemical: "N,N-Dialkyl (Me, Et, n-Pr or i-Pr) phosphoramidic dihalides" dfat.gov.au | Export license required from member countries. |

| US DHS | Chemical of Interest (COI): Theft - CWI/CWP nih.gov | Security measures required to prevent theft and diversion. |

Q & A

Q. How can spectroscopic techniques be systematically applied to identify and characterize diethylphosphoramidic dichloride?

this compound (CAS: 1498-54-0, C₄H₁₀Cl₂NOP) is identified via FTIR (for P=O and P-Cl bonds at ~1250 cm⁻¹ and ~580 cm⁻¹, respectively) and GC-MS (molecular ion peak at m/z 215.5) . Nuclear magnetic resonance (³¹P NMR ) shows a singlet near δ 0-5 ppm for the phosphorus center, while ¹H NMR reveals ethyl group signals at δ 1.2–1.4 ppm (triplet) and δ 3.4–3.6 ppm (quartet) .

Q. What are the standard methods for synthesizing this compound, and how are reaction conditions optimized?

The compound is synthesized via phosphorylation of diethylamine using phosphorus oxychloride (POCl₃) under anhydrous conditions. Key parameters include:

Q. What chromatographic methods are recommended for assessing the purity of this compound?

Reverse-phase HPLC with a C18 column and UV detection (λ = 210 nm) resolves impurities like unreacted POCl₃ or hydrolyzed byproducts. Mobile phases often combine acetonitrile and phosphate buffer (pH 2.5) . For trace analysis, GC-MS with a DB-5MS column and electron ionization (EI) mode is preferred .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize the synthesis of this compound derivatives for polymer applications?

Experimental design (e.g., central composite design) evaluates factors like:

Q. What strategies mitigate hygroscopic degradation during storage and handling of this compound?

The compound’s reactivity with moisture necessitates:

Q. How should researchers address contradictions in kinetic data for reactions involving this compound?

Discrepancies in rate constants may arise from:

Q. What role does this compound play in synthesizing bioactive organophosphorus compounds?

It serves as a precursor for phosphoramidate prodrugs (e.g., antiviral agents) via coupling with nucleosides. Key steps include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.